N-cyclohexyl-2-({4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide -

N-cyclohexyl-2-({4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide

Catalog Number: EVT-4332692
CAS Number:
Molecular Formula: C29H33N3O6S
Molecular Weight: 551.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

This section outlines compounds structurally related to N-Cyclohexyl-2-({4-[amino]benzoyl}amino)benzamide, based on the provided scientific literature.

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride (Compound 15)

Compound Description: This compound served as a lead compound in a study investigating antiulcer agents. It demonstrated significant antiulcer activity when administered intraperitoneally to rats. []

Relevance: Compound 15 shares the core structure of a substituted phenylacetamide with N-cyclohexyl-2-({4-[amino]benzoyl}amino)benzamide. Both compounds possess a phenylacetamide moiety, with variations in the substituents on the phenyl ring and the nitrogen atom. The presence of the 3,4-dimethoxyphenyl group in both structures highlights a potential pharmacophore for antiulcer activity.

3-[[[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl]methyl]amino-N-methylbenzamide (DQ-2511, Compound 66)

Compound Description: DQ-2511 exhibited potent antiulcer activity in rats when administered orally, unlike some of its predecessors in the study. This compound represents a significant advancement in the development of orally active antiulcer drugs. []

Relevance: DQ-2511 shares a notable structural similarity with N-cyclohexyl-2-({4-[amino]benzoyl}amino)benzamide. Both compounds feature a central benzamide moiety substituted at the 3-position with an amino group linked to a methylene group. Furthermore, both structures contain a 3,4-dimethoxyphenyl group, although connected through different linkers. This commonality points towards a potential contribution of the 3,4-dimethoxyphenyl group to the observed biological activity.

N-(7-(cyclohexyl(methyl)amino)-3-oxo-3,4-dihydroquinoxalin-6-ylcarbamothioyl)benzamide (Compound 1)

Compound Description: Compound 1 emerged as a potent in vitro inhibitor of the hepatitis C virus (HCV) during the screening of a library of privileged structures. This discovery highlighted the potential of quinoxalin-2(1H)-one derivatives as antiviral agents. []

Relevance: Although structurally distinct from N-cyclohexyl-2-({4-[amino]benzoyl}amino)benzamide, Compound 1 shares a common structural motif: the benzamide group. This shared element suggests a potential for exploring variations within the benzamide class for diverse biological activities, including antiviral and antiulcer properties.

N-(7-(cyclohexyl(methyl)amino)-3-oxo-3,4-dihydroquinoxalin-6-ylcarbamothioyl)furan-2-carboxamide (Compound 11)

Compound Description: Compound 11 exhibited potent anti-HCV activity with an EC50 of 1.8 μM and a selectivity index of 9.6. []

Relevance: While structurally distinct from N-cyclohexyl-2-({4-[amino]benzoyl}amino)benzamide, Compound 11 highlights the importance of exploring diverse heterocyclic scaffolds, like quinoxalin-2(1H)-one, for developing new antiviral agents.

Properties

Product Name

N-cyclohexyl-2-({4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide

IUPAC Name

N-cyclohexyl-2-[[4-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]benzoyl]amino]benzamide

Molecular Formula

C29H33N3O6S

Molecular Weight

551.7 g/mol

InChI

InChI=1S/C29H33N3O6S/c1-32(39(35,36)23-17-18-26(37-2)27(19-23)38-3)22-15-13-20(14-16-22)28(33)31-25-12-8-7-11-24(25)29(34)30-21-9-5-4-6-10-21/h7-8,11-19,21H,4-6,9-10H2,1-3H3,(H,30,34)(H,31,33)

InChI Key

OVKZHJRNISHNFG-UHFFFAOYSA-N

SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3)S(=O)(=O)C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3)S(=O)(=O)C4=CC(=C(C=C4)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.